M7 Achieves Systemic Molar Exposure Equivalent to Parent Canagliflozin Whereas M5 Reaches Only Half
In a multiple‑dose clinical study in type 2 diabetes mellitus subjects (n=36, 50‑300 mg/day for 7 days), systemic molar exposure of M7 was similar to that of canagliflozin (molar ratio ≈1:1), while M5 exposure was approximately half that of the parent drug [1]. This 2‑fold higher relative exposure of M7 compared to M5 means that M7 is the predominant circulating metabolite species and the more relevant analyte for pharmacokinetic bridging and metabolite‑in‑safety testing (MIST) compliance.
| Evidence Dimension | Systemic molar exposure ratio (metabolite‑to‑parent) |
|---|---|
| Target Compound Data | M7: molar exposure similar to canagliflozin (ratio ≈1:1) |
| Comparator Or Baseline | M5: molar exposure approximately 50% of canagliflozin |
| Quantified Difference | M7 achieves ~2‑fold higher molar exposure relative to parent compared to M5 |
| Conditions | Steady‑state, multiple oral doses of canagliflozin 50–300 mg/day in T2DM subjects (n=36) |
Why This Matters
When selecting a metabolite standard for bioequivalence or MIST studies, M7 provides a direct surrogate for parent drug exposure that M5 cannot match.
- [1] Devineni D, et al. Pharmacokinetics and pharmacodynamics of canagliflozin, a sodium glucose co-transporter 2 inhibitor, in subjects with type 2 diabetes mellitus. J Clin Pharmacol. 2013 Jun;53(6):601-10. PMID: 23670707. View Source
